4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide
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Overview
Description
Preparation Methods
The preparation of 2-acetoxybenzoic acid, compound with 2-amino-2-methylpropionamide (1:1), involves the reaction of 2-acetoxybenzoic acid with 2-amino-2-methylpropionamide in a 1:1 molar ratio. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity .
Chemical Reactions Analysis
2-acetoxybenzoic acid, compound with 2-amino-2-methylpropionamide (1:1), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Scientific Research Applications
2-acetoxybenzoic acid, compound with 2-amino-2-methylpropionamide (1:1), has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 2-acetoxybenzoic acid, compound with 2-amino-2-methylpropionamide (1:1), involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-acetoxybenzoic acid, compound with 2-amino-2-methylpropionamide (1:1), can be compared with other similar compounds such as:
2-acetoxybenzoic acid: A related compound with similar chemical properties but different applications.
2-amino-2-methylpropionamide:
Properties
CAS No. |
84176-73-8 |
---|---|
Molecular Formula |
C21H25ClN2O3S |
Molecular Weight |
421.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N,N-dimethyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-16-4-10-19(11-5-16)28(26,27)24-14-12-21(13-15-24,20(25)23(2)3)17-6-8-18(22)9-7-17/h4-11H,12-15H2,1-3H3 |
InChI Key |
IKVLHXOAZPIFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)C(=O)N(C)C |
Origin of Product |
United States |
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